molecular formula C8H10N2O2 B12912060 4-Ethyl-6-methylpyrimidine-5-carboxylic acid CAS No. 832090-48-9

4-Ethyl-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B12912060
CAS No.: 832090-48-9
M. Wt: 166.18 g/mol
InChI Key: SRXACMMCFHGABY-UHFFFAOYSA-N
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Description

4-Ethyl-6-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, an ethyl substituent at position 4, and a methyl group at position 4. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role as intermediates in drug synthesis.

Properties

CAS No.

832090-48-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-ethyl-6-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-3-6-7(8(11)12)5(2)9-4-10-6/h4H,3H2,1-2H3,(H,11,12)

InChI Key

SRXACMMCFHGABY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC(=C1C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Ethyl-6-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-ethyl-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between 4-ethyl-6-methylpyrimidine-5-carboxylic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Synthesis Method (From Evidence) Key Properties/Applications References
This compound 4-Ethyl, 6-Methyl, 5-COOH C₈H₁₀N₂O₂ Not explicitly described Presumed moderate polarity; potential drug intermediate
6-Chloro-5-methylpyrimidine-4-carboxylic acid 6-Cl, 5-Methyl, 4-COOH C₆H₅ClN₂O₂ Hydrolysis of ethyl ester using LiOH (3-step route) Higher polarity due to Cl; biochemical reagent
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-Methyl, 4-COOH C₆H₅ClN₂O₂ Not detailed Requires safety precautions (irritant)
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate 4-OH, 2-Ph, 5-COOEt C₁₄H₁₄N₂O₃ Esterification of carboxylic acid Improved bioavailability as ester form
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃, 5-COOEt C₈H₇F₃N₂O₂ Not detailed High metabolic stability (CF₃ group)

Key Comparison Points

Physicochemical Properties
  • Polarity : Chloro substituents (e.g., 6-Cl in ) increase polarity compared to ethyl or methyl groups, affecting solubility and chromatographic behavior.
Structural Activity Relationships (SAR)
  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (electron-withdrawing) substituents at position 6 () may reduce electron density at the carboxylic acid, altering reactivity in coupling reactions. Ethyl groups (electron-donating) could stabilize adjacent positive charges, enhancing interactions with biological targets.
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl in ) may hinder binding to enzyme active sites compared to smaller methyl or ethyl groups.

Research Findings and Data Gaps

  • Biological Data: No direct activity data are available for this compound.
  • Safety and Handling : Safety data for ethyl/methyl-substituted pyrimidines are sparse in the evidence, though chloro analogs () highlight the need for caution in handling reactive intermediates.

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